N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Overview
Description
Compounds like this one, with a thiazole ring and a nitrobenzamide group, are often studied for their potential biological activities. They might have applications in medicinal chemistry due to the presence of these functional groups .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like condensation, cyclization, or substitution, using various reagents and catalysts . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its structure. Functional groups like the nitro group, the benzamide group, and the thiazole ring can participate in various chemical reactions. Studies on similar compounds can provide insights into the possible reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined through various experimental methods. These properties can influence how the compound behaves in different environments .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)24-23(30-21)25-22(27)18-9-5-6-10-19(18)26(28)29/h2-14H,1H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNLMBAIFVODIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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